molecular formula C9H11NO B12001158 3-Phenylpropionaldoxime

3-Phenylpropionaldoxime

Cat. No.: B12001158
M. Wt: 149.19 g/mol
InChI Key: WSTRHGOVAOUOJW-CSKARUKUSA-N
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Description

3-Phenylpropionaldoxime is an organic compound with the molecular formula C9H11NO It is a derivative of 3-phenylpropionaldehyde, where the aldehyde group is converted to an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropionaldoxime can be synthesized through the reaction of 3-phenylpropionaldehyde with hydroxylamine. The reaction typically occurs in a biphasic system of butyl acetate and water, where the aldehyde reacts with hydroxylamine to form the oxime . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of biocatalysts, such as phenylacetaldoxime dehydratase from Bacillus species, has been explored to enhance the efficiency and yield of the reaction . This enzymatic method offers a sustainable and environmentally friendly approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropionaldoxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and other electrophiles.

Major Products

    Oxidation: Phenylpropionitrile.

    Reduction: 3-Phenylpropylamine.

    Substitution: Various substituted oximes and derivatives.

Scientific Research Applications

3-Phenylpropionaldoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylpropionaldoxime involves its conversion to other bioactive compounds through enzymatic reactions. For example, phenylacetaldoxime dehydratase catalyzes the dehydration of the oxime group to form nitriles . These nitriles can then participate in further biochemical pathways, leading to the formation of various bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylacetaldoxime
  • 4-Phenylbutyraldoxime
  • 2-Phenylpropionaldoxime

Comparison

3-Phenylpropionaldoxime is unique due to its specific structure and reactivity. Unlike phenylacetaldoxime, which has a simpler structure, this compound has an additional carbon in the chain, which influences its reactivity and applications. Compared to 4-Phenylbutyraldoxime, this compound has a shorter carbon chain, affecting its physical and chemical properties. 2-Phenylpropionaldoxime, on the other hand, has a different substitution pattern, leading to variations in its reactivity and biological activity .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NE)-N-(3-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2/b10-8+

InChI Key

WSTRHGOVAOUOJW-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CCC=NO

Origin of Product

United States

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